molecular formula C20H22N2O2 B2693262 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol CAS No. 432522-50-4

1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol

Cat. No.: B2693262
CAS No.: 432522-50-4
M. Wt: 322.408
InChI Key: SELFMZFUAAIBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol features a propan-2-ol backbone substituted with a 2-methylbenzimidazole group at position 1 and a 2-allylphenoxy moiety at position 3. Its structure combines a heterocyclic benzimidazole core, known for pharmacological relevance (e.g., kinase inhibition ), with an allyl-substituted aromatic ring. The stereochemistry may influence bioactivity, as enantiomeric forms of similar compounds (e.g., (2S)-configured derivatives) are documented .

Properties

IUPAC Name

1-(2-methylbenzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-8-16-9-4-7-12-20(16)24-14-17(23)13-22-15(2)21-18-10-5-6-11-19(18)22/h3-7,9-12,17,23H,1,8,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELFMZFUAAIBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The methyl group is introduced via alkylation using methyl halides in the presence of a base.

    Ether Formation: The phenoxy group is attached through a nucleophilic substitution reaction between a phenol derivative and an appropriate alkyl halide.

    Final Coupling: The final step involves coupling the benzodiazole core with the phenoxypropanol moiety under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Backbone Modifications

Phenoxy-Propan-2-ol Derivatives

Compounds sharing the phenoxy-propan-2-ol backbone but differing in substituents include:

  • Metoprolol (1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol): A β-blocker with a methoxyethylphenoxy group and isopropylamino substitution .
  • Tiprenolol (1-(isopropylamino)-3-[2-(methylsulfanyl)phenoxy]propan-2-ol): Features a methylsulfanylphenoxy group .
Compound R1 (Position 1) R3 (Position 3) Biological Activity
Target Compound 2-Methylbenzimidazole 2-Allylphenoxy Undocumented (potential kinase inhibition inferred from benzimidazole core )
Metoprolol Isopropylamino 4-(2-Methoxyethyl)phenoxy β-Adrenergic antagonist
Tiprenolol Isopropylamino 2-(Methylsulfanyl)phenoxy β-Blocker

Key Differences :

  • The target compound replaces the conventional amino group (e.g., isopropylamino in β-blockers) with a benzimidazole, likely enhancing aromatic interactions in binding pockets.

Benzimidazole-Containing Analogues

1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol

This analogue (C10H13N3O) shares a benzimidazole-propan-2-ol structure but lacks the phenoxy-allyl moiety . Its simpler structure highlights the target compound’s complexity, which may improve target specificity due to dual pharmacophores.

Physical Properties
  • State : Likely a solid or viscous liquid (inferred from analogues like CHJ04097, a white solid ).
  • Molecular Weight : Estimated at ~325 g/mol (based on C19H21N2O2 formula).

Biological Activity

1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol is a synthetic compound belonging to the benzodiazole class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-methylbenzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol. Its molecular formula is C20H22N2O2C_{20}H_{22}N_2O_2 with a molecular weight of approximately 334.41 g/mol. The structural characteristics contribute to its biological interactions.

Benzodiazole derivatives, including this compound, typically exert their biological effects through interactions with various molecular targets such as enzymes, receptors, and nucleic acids. The specific mechanism for this compound remains to be fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Potential inhibition of phospholipases or kinases.
  • Modulation of Receptor Activity : Possible interaction with GABA receptors or other neurotransmitter systems.

Antiproliferative Effects

Research indicates that compounds with similar structures can exhibit significant antiproliferative activity against cancer cell lines. In vitro studies have demonstrated that benzodiazole derivatives inhibit cell proliferation in various cancer types, including breast cancer (MCF-7 cell line). For instance, related compounds have shown IC50 values in the nanomolar range, indicating potent activity against tumor cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
CA-4MCF-73.9
Compound AMCF-710
Compound BMCF-725

Antimicrobial Activity

Benzodiazole derivatives are also studied for their antimicrobial properties. These compounds can disrupt microbial cell membranes or inhibit critical metabolic pathways, leading to cell death. The specific activity of this compound against various pathogens remains an area for further investigation.

Antifungal Properties

Similar benzodiazole compounds have demonstrated antifungal activity by inhibiting fungal growth through mechanisms such as disruption of ergosterol synthesis or interference with fungal cell wall integrity. The potential for this compound to exhibit antifungal effects warrants further exploration.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various benzodiazole derivatives for their biological activities:

Q & A

Q. What crystallographic techniques elucidate the compound’s solid-state structure?

  • Methodological Answer :
  • Perform single-crystal X-ray diffraction (150 K) with Mo-Kα radiation. Refine data using SHELXL to resolve bond angles and torsional strain .

Data Contradiction Analysis

Q. How to address conflicting data on respiratory irritation (H335) in literature?

  • Methodological Answer :
  • Compare OECD 403 (acute inhalation) results with in vitro lung cell models (e.g., A549 cells exposed to aerosolized compound) .
  • Reconcile discrepancies by adjusting exposure thresholds or particle size distributions .

Biological Activity Screening

Q. What assays evaluate adrenolytic activity for this compound?

  • Methodological Answer :
  • Use isolated rat aorta models to measure α1-adrenergic receptor blockade .
  • Compare dose-response curves with positive controls (e.g., prazosin) to determine IC₅₀ values .

Analytical Method Development

Q. How to validate a stability-indicating HPLC method for this compound?

  • Methodological Answer :
  • Stress-test the compound under acidic, basic, oxidative, and thermal conditions.
  • Ensure baseline separation of degradation products using a pH-stable column (e.g., Zorbax SB-Phenyl) .

Structural Modifications

Q. What synthetic modifications enhance bioavailability?

  • Methodological Answer :
  • Introduce hydrophilic groups (e.g., sulfonate) to the benzodiazolyl ring to improve solubility.
  • Assess logP and permeability using Caco-2 cell monolayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.